molecular formula C9H7ClO3S B2496445 3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride CAS No. 1339708-92-7

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride

Cat. No. B2496445
CAS RN: 1339708-92-7
M. Wt: 230.66
InChI Key: GBTAKWRETNDIHV-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride is a chemical compound with potential applications in organic synthesis, material science, and pharmaceutical chemistry. It is part of a broader class of compounds known for their reactivity and versatility in forming complex molecular structures. The compound's interest lies in its unique functional groups, which allow for a variety of chemical reactions and transformations.

Synthesis Analysis

The synthesis of related benzenesulfonyl chloride compounds typically involves the reaction of sulfonamide or sulfonamide derivatives with chlorosulfonic acid, leading to sterically hindered isomeric forms. These processes are characterized by specific crystalline structures and involve intricate reaction mechanisms that include interactions such as hydrogen bonds (L. Rublova et al., 2017).

Molecular Structure Analysis

The molecular and electronic structure of benzenesulfonyl chloride derivatives has been extensively studied, revealing detailed insights into their crystallography and quantum-chemical properties. These studies show how molecular crystals are organized and highlight the importance of hydrogen bonding and electronic structure in determining the compounds' physical and chemical behaviors (L. Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonyl chloride derivatives participate in various chemical reactions, demonstrating a range of reactivities depending on their structural features. For example, they can undergo substitution reactions in aqueous solutions, which are influenced by their stereo-chemical characteristics (L. Rublova et al., 2017). Such reactions are critical for further chemical modifications and applications in synthesis.

Scientific Research Applications

Chemical Space Exploration and Synthesis Applications

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride and related benzenesulfonyl chlorides serve as vital intermediates in the synthesis of diverse chemical structures. For example, polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations, including unusual rearrangements to yield a number of privileged scaffolds. These compounds facilitate the exploration of chemical space through solid-phase synthesis, offering routes to a wide array of chemical entities (Fülöpová & Soural, 2015).

Protective Group Chemistry and Selective Deprotection

In another study, propargyloxycarbonyl chloride, a related compound, was used to protect hydroxyl and amino functionalities in amino alcohols and aminophenols. This work highlights the utility of propargylic and related benzenesulfonyl chloride derivatives in protective group chemistry, particularly for orthogonal protection strategies. Such strategies are crucial for the stepwise synthesis of complex molecules, allowing for selective deprotection of functional groups in a controlled manner (Ramesh, Bhat, & Chandrasekaran, 2005).

Advanced Organic Transformations

Benzenesulfonyl chloride derivatives are also key reagents in advanced organic transformations. The palladium-catalyzed desulfitative arylation using (poly)halobenzenesulfonyl chlorides as coupling partners demonstrates the versatility of these reagents in facilitating direct arylation of heteroaromatics. This methodology provides one-step access to (poly)halo-substituted bi(hetero)aryls, showcasing the importance of benzenesulfonyl chlorides in modern synthetic chemistry (Skhiri et al., 2015).

Novel Synthesis Routes

Moreover, benzenesulfonyl chlorides have been employed in the synthesis of new regioisomers in palladium-catalyzed direct arylations of thiophenes. This process highlights the role of benzenesulfonyl chlorides in providing regioselective access to β-arylated thiophenes, further expanding the synthetic utility of these compounds in creating complex organic molecules (Yuan & Doucet, 2014).

properties

IUPAC Name

3-prop-2-ynoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3S/c1-2-6-13-8-4-3-5-9(7-8)14(10,11)12/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTAKWRETNDIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-yn-1-yloxy)benzenesulfonyl chloride

Synthesis routes and methods I

Procedure details

Tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 90%) was prepared via coupling of tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (671 mg, 1.64 mmol) with 1-naphthyl boronic acid (423 mg, 2.46 mmol) as illustrated by the general procedure described in Example 534 Step C. CIMS (Methane) m/z=457 [MH]+ The corresponding hydrochloride salt of the title compound was formed from tert-butyl 5-(1-naphthyl)-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate (670 mg) using the procedure described in Example 534 Step C. Then, this salt was free-based using 6 N NaOH, to give the title compound (527 mg, 99%). 1H NMR (CDCl3, 300 MHz) δ1.80-2.40 (m, 5H), 2.80-3.00 (m, 3H), 3.00-3.15 (m, 1H), 3.40-3.60 (m, 1H), 3.62-3.86 (m, 1H), 4.28-4.62 (m, 4H), 6.77 (s, 2H), 7.30-7.60 (m, 4H), 7.75 (d, 1H, J=8.1 Hz), 7.85 (d, 1H, J=8.0 Hz), 8.04 (d, 1H, J=8.1 Hz) ppm. CIMS (Methane) m/z=357 [MH]+.
Name
tert-butyl 5-bromo-1,2,6b,7,8,10,11,11a-octahydro-9H-azepino[4,5-b][1,4]oxazino[2,3,4-hi]indole-9-carboxylate
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671 mg
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423 mg
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Synthesis routes and methods II

Procedure details

Following a procedure similar to that described in Example 6 above substituting for ethyl alcohol and methanesulfonic acid the appropriate reaction medium and the appropriate catalyst listed in Examples 83-109 of Table B hereinbelow, 4-dimethylaminobenzaldehyde, N,N-dimethylaniline and sodium p-toluenesulfinate were interacted at the indicated temperature to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =H, R6 =N(CH3)2 ; Q=4--(CH3)2NC6H4. A toluene or acetone solution of the product from Examples 83-109 contacted with silica gel developed a blue colored image.
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Synthesis routes and methods III

Procedure details

Proceeding in a manner similar to that described in Example 1 above substituting for ethyl alcohol and the concentrated hydrochloric acid the appropriate reaction medium and the appropriate catalyst listed in Examples 58-82 of Table A hereinbelow, 4-dimethylaminobenzaldehyde, sodium p-toluenesulfinate and 1-ethyl-2-methylindole were interacted at the indicated temperature to obtain a methane of Formula II wherein R=4--CH3 ; R1 =C2H5 ; R2 =CH3 ; R3 =R5 =H; R6 =N(CH3)2. A toluene or acetone solution of the product from Examples 58-82 contacted with silica gel developed a blue-red colored image.
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Synthesis routes and methods IV

Procedure details

Ten and three tenths grams of 86.4 percent sodium p-toluenesulfinate, 10.7 g of 90.7 percent N,N-diethyl-3-ethoxyaniline and 12 g of 4-(N-ethyl-N-benzyl)-aminobenzaldehyde were interacted in the presence of 18.2 g of 95 percent methanesulfonic acid to obtain a methane of Formula XV wherein R=4--CH3 ; R5 =C2H5O; R6 =N(C2H5)2 ; Q=4--[(C2H5)(C6H5CH2)NC6H4 ], an oil. A significant infrared maximum appeared at 1145 (SO2 ; s) cm-1. The product developed a violet colored image.
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4-(N-ethyl-N-benzyl)-aminobenzaldehyde
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12 g
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18.2 g
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Synthesis routes and methods V

Procedure details

A mixture of 25.5 g (80 mmol) of 1,4-dibromo-2,2-diethoxy-3-butanone, 11.8 g (100 mmol) of N-amidinothiourea, and 150 ml of tetrahydrofuran was heated at reflux for 3 hours. The mixture was filtered to remove some insoluble solid, and the filtrate was concentrated. The residue was triturated with 200 ml of saturated sodium bicarbonate, then extracted four times with a total of 500 ml of ethyl acetate. The combined ethyl acetate extracts were dried over sodium sulfate, filtered and evaporated leaving a solid. Recrystallization from 250 ml of acetonitrile, after decolorization with charcoal, afforded 9.7 g (36%) of 2-guanidino-4-(2-bromo-1,1-diethoxyethyl)thiazole as a white solid, mp 157°-158°; calcd. for C10H17N4O2SBr: C, 35.62; H, 5.08; N, 16.61; Br, 23.69; S, 9.51; found: C, 35.60; H, 4.97; N, 16.99; Br, 23.75; S, 9.59.
Name
1,4-dibromo-2,2-diethoxy-3-butanone
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25.5 g
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11.8 g
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150 mL
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